molecular formula C21H18O2S B12614562 Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate CAS No. 648436-71-9

Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate

Cat. No.: B12614562
CAS No.: 648436-71-9
M. Wt: 334.4 g/mol
InChI Key: OIFOXRMVKCAGON-UHFFFAOYSA-N
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Description

Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group substituted with a methyl group and a benzoate ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate
  • Methyl 4-[(5-chloro[1,1’-biphenyl]-2-yl)sulfanyl]benzoate
  • Methyl 4-[(5-methoxy[1,1’-biphenyl]-2-yl)sulfanyl]benzoate

Uniqueness

Methyl 4-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is unique due to the specific positioning of the methyl group on the biphenyl core, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

648436-71-9

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-(4-methyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C21H18O2S/c1-15-8-13-20(19(14-15)16-6-4-3-5-7-16)24-18-11-9-17(10-12-18)21(22)23-2/h3-14H,1-2H3

InChI Key

OIFOXRMVKCAGON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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